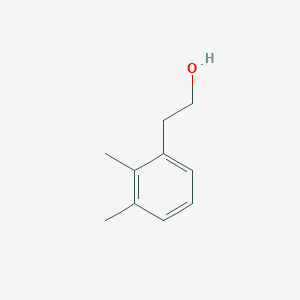

2-(2,3-Dimethylphenyl)ethanol

Description

BenchChem offers high-quality 2-(2,3-Dimethylphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Dimethylphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,3-dimethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8-4-3-5-10(6-7-11)9(8)2/h3-5,11H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKLNWIYEDORQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 2-(2,3-Dimethylphenyl)ethanol

Physicochemical Profiling and Synthetic Significance of 2-(2,3-Dimethylphenyl)ethanol in Alpha-2 Adrenergic Agonist Development

Introduction to Alpha-2 Agonist Precursors

The development of highly selective alpha-2 adrenergic agonists, such as dexmedetomidine and medetomidine, requires rigorous control over synthetic intermediates. Among these, 2-(2,3-Dimethylphenyl)ethanol (CAS: 40420-17-5) occupies a critical position[1]. Recognized in pharmacopeial monographs as Dexmedetomidine Impurity 34 or Medetomidine Impurity 74, this compound serves both as a foundational building block in API (Active Pharmaceutical Ingredient) synthesis and as a highly monitored regulatory biomarker for drug purity ()[2].

Molecular Architecture and Physicochemical Profiling

Understanding the physicochemical behavior of 2-(2,3-Dimethylphenyl)ethanol is essential for optimizing downstream synthetic reactions and designing robust chromatographic isolation methods. The molecule consists of a 2,3-dimethyl-substituted benzene ring conjugated to an aliphatic ethanol side chain, rendering it a neutral, lipophilic primary alcohol.

Table 1: Physicochemical Properties of 2-(2,3-Dimethylphenyl)ethanol

| Property | Value | Scientific Implication |

| IUPAC Name | 2-(2,3-dimethylphenyl)ethanol | Dictates steric hindrance at the ortho/meta positions during coupling. |

| CAS Number | 40420-17-5 | Unique identifier for regulatory tracking and compliance[1]. |

| Molecular Formula | C10H14O | Baseline for mass spectrometric (MS) identification. |

| Molecular Weight | 150.22 g/mol | Utilized for stoichiometric calculations in Grignard reactions. |

| LogP (Octanol/Water) | ~2.20 | Indicates moderate lipophilicity, driving strong retention on C18 reversed-phase columns. |

| Topological Polar Surface Area (TPSA) | 20.20 Ų | Reflects the single hydroxyl group's contribution to hydrogen bonding. |

| Solubility Profile | Soluble in Dichloromethane, Ethyl Acetate | Guides the selection of extraction solvents during liquid-liquid partitioning[3]. |

Mechanistic Role in API Synthesis

The synthesis of medetomidine and its dextrorotatory enantiomer, dexmedetomidine, relies heavily on the structural framework provided by 2-(2,3-Dimethylphenyl)ethanol.

Causality in Synthetic Design: The process typically initiates with 2,3-dimethylbromobenzene, which is converted into a nucleophilic Grignard reagent (2,3-dimethylphenylmagnesium bromide). This intermediate undergoes a ring-opening nucleophilic addition with ethylene oxide to yield 2-(2,3-Dimethylphenyl)ethanol ()[4]. The primary alcohol is strategically chosen because it can be selectively oxidized (e.g., via Swern or Dess-Martin oxidation) to 2-(2,3-dimethylphenyl)acetaldehyde without over-oxidizing to the carboxylic acid. This aldehyde is the exact electrophilic precursor required for the subsequent construction of the imidazole ring (often via TosMIC and ammonia), finalizing the medetomidine scaffold.

Caption: Synthetic workflow of Dexmedetomidine highlighting the intermediate role of CAS 40420-17-5.

Chromatographic Resolution Protocols: A Self-Validating System

As a designated pharmacopeial impurity, the residual presence of 2-(2,3-Dimethylphenyl)ethanol must be strictly quantified in the final API batch. The following High-Performance Liquid Chromatography (HPLC) protocol is engineered as a self-validating system, leveraging the distinct ionization states of the API and the impurity.

Protocol: Isolation and Quantification of Impurity 34 / 74

-

Sample Preparation: Dissolve the Dexmedetomidine API in the mobile phase to a concentration of 1.0 mg/mL. Spike a control sample with 0.1% (w/w) 2-(2,3-Dimethylphenyl)ethanol reference standard to establish the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

-

Stationary Phase Selection: Deploy an Octadecylsilyl (C18) analytical column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Expertise & Causality: The C18 matrix provides optimal hydrophobic retention for the neutral aliphatic chain and the aromatic ring of the alcohol.

-

-

Mobile Phase Configuration: Utilize a gradient elution system. Mobile Phase A: 0.05 M Potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid. Mobile Phase B: HPLC-grade Acetonitrile.

-

Expertise & Causality: At pH 3.0, the basic imidazole ring of Dexmedetomidine (pKa ~7.1) is fully protonated, drastically reducing its affinity for the hydrophobic stationary phase and causing it to elute early. Conversely, the neutral 2-(2,3-Dimethylphenyl)ethanol (LogP 2.20) remains unaffected by the acidic pH and is retained significantly longer. This vast difference in ionization states guarantees complete baseline separation and prevents the massive API peak tailing from masking the trace impurity.

-

-

Detection Parameters: Set the UV-Vis detector to dual wavelengths: 210 nm and 230 nm.

-

Expertise & Causality: 210 nm captures the maximum absorbance of the aliphatic alcohol moiety, ensuring high sensitivity, while 230 nm provides secondary confirmation via the aromatic system's pi-pi* transitions.

-

-

System Suitability (Self-Validation): The analytical run is considered valid only if the resolution ( Rs ) between the API peak and the impurity peak is ≥3.0 , and the relative standard deviation (RSD) of the impurity peak area across five replicate injections is ≤2.0% .

Regulatory Traceability and Pharmacopeial Grounding

In the highly regulated landscape of drug development, uncharacterized impurities pose significant toxicological risks. 2-(2,3-Dimethylphenyl)ethanol is commercially synthesized and supplied as a high-purity reference standard (often >95% purity) to meet the rigorous demands of the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) ()[5]. By utilizing certified reference materials, analytical chemists can establish absolute traceability, ensuring that the integration of the impurity peak corresponds definitively to the mass of the residual intermediate, thereby safeguarding patient safety during anesthesia administration.

References

-

Title: 2-(2,3-Dimethylphenyl)ethanol (CID 33941) - Molecular Properties & Analysis Source: MolForge URL: [Link]

-

Title: Medetomidine Impurity 74 - CAS - 40420-17-5 Source: Axios Research URL: [Link]

Sources

- 1. 2-(2,3-DIMETHYLPHENYL)ETHANOL | 40420-17-5 [chemicalbook.com]

- 2. Medetomidine Impurity 74 - CAS - 40420-17-5 | Axios Research [axios-research.com]

- 3. biomall.in [biomall.in]

- 4. 2-(2,3-DIMETHYLPHENYL)ETHANOL | 40420-17-5 [chemicalbook.com]

- 5. Medetomidine Impurity 51 , 95% , 2197018-01-0 - CookeChem [cookechem.com]

Structural and Synthetic Profiling of 2,3-Dimethylphenethyl Alcohol: A Technical Whitepaper for Advanced API Development

Executive Overview

In the landscape of modern organic synthesis and pharmaceutical development, 2,3-dimethylphenethyl alcohol (IUPAC: 2-(2,3-dimethylphenyl)ethanol) serves as a foundational building block. Recognized primarily for its role as a critical intermediate in the synthesis of α2-adrenergic receptor agonists, this compound provides a highly specific steric and electronic profile necessary for targeted receptor binding. This whitepaper deconstructs the structural formula, molecular weight, physicochemical properties, and validated synthetic methodologies of 2,3-dimethylphenethyl alcohol, providing drug development professionals with a rigorous framework for its application.

Molecular Architecture & Structural Formula

The structural formula of 2,3-dimethylphenethyl alcohol (C₁₀H₁₄O ) is defined by a central aromatic core with specific regiochemical substitutions.

-

Aromatic Core: A benzene ring serves as the hydrophobic foundation.

-

Alkyl Substitutions: Two methyl groups are positioned at the ortho (C2) and meta (C3) positions relative to the primary functional chain.

-

Functional Chain: A 2-hydroxyethyl moiety (-CH₂CH₂OH) is attached at the C1 position, providing a primary alcohol that acts as a versatile synthetic handle.

Causality in Drug Design: The 2,3-dimethyl substitution pattern is not arbitrary; it is mechanistically vital. In downstream Active Pharmaceutical Ingredients (APIs) like Dexmedetomidine, these adjacent methyl groups create a distinct steric hindrance that forces the molecule into a specific conformation. This conformation is strictly required to perfectly occupy the hydrophobic pocket of the α2-adrenergic receptor, thereby dictating the drug's high subtype selectivity and clinical efficacy.

Figure 1: Structural deconstruction of 2,3-dimethylphenethyl alcohol and functional significance.

Quantitative Physicochemical Profiling

Understanding the exact molecular weight and physicochemical properties is critical for predicting the pharmacokinetic behavior of downstream derivatives. The compound exhibits a molecular weight of 150.22 g/mol , making it an ideal, low-molecular-weight precursor that easily complies with Lipinski’s Rule of Five when integrated into larger API scaffolds ().

| Property | Value | Clinical/Synthetic Significance |

| Molecular Formula | C₁₀H₁₄O | Defines the atomic composition and mass balance. |

| Molecular Weight | 150.22 g/mol | Low MW ensures downstream APIs remain within the ≤500 Da limit for oral bioavailability. |

| SMILES String | CC1=C(C(=CC=C1)CCO)C | Enables precise computational modeling and structural queries. |

| LogP (Partition Coefficient) | 2.20 | Indicates moderate lipophilicity, favorable for organic phase extractions during synthesis. |

| Topological Polar Surface Area | 20.20 Ų | Low TPSA reflects high membrane permeability potential for derived compounds. |

| Hydrogen Bond Donors/Acceptors | 1 / 1 | The single hydroxyl group provides predictable, singular reactivity without cross-linking. |

Strategic Role in API Synthesis

In the pharmaceutical industry, 2,3-dimethylphenethyl alcohol is heavily tracked as both a critical intermediate and a monitored impurity. It is officially cataloged as Dexmedetomidine Impurity 34 and Medetomidine Impurity 74 (1[1],[2]). The primary hydroxyl group undergoes halogenation (e.g., conversion to a bromide or chloride) or oxidation to an aldehyde, which is subsequently coupled with imidazole derivatives to form the final sedative APIs.

Figure 2: Synthetic workflow from 2,3-dimethylphenylacetic acid to downstream API applications.

Validated Synthetic Methodology: Carboxylic Acid Reduction

To synthesize 2,3-dimethylphenethyl alcohol with high purity (>98%), the standard industry protocol involves the chemoselective reduction of 2,3-dimethylphenylacetic acid .

Mechanistic Rationale: While Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent, it is highly pyrophoric and can lead to over-reduction or aggressive exothermic reactions. Borane-Tetrahydrofuran complex (BH₃·THF) is selected instead because of its superior chemoselectivity for carboxylic acids over esters or amides, and its milder, highly controllable reaction kinetics.

Step-by-Step Protocol: BH₃·THF Reduction

This protocol is designed as a self-validating system, incorporating in-process controls to ensure reaction completion and safety.

-

System Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with inert Argon gas for 15 minutes to eliminate atmospheric moisture, which violently degrades borane reagents.

-

Substrate Solvation: Dissolve 10.0 g (60.9 mmol) of 2,3-dimethylphenylacetic acid in 100 mL of anhydrous THF. Stir until a homogenous solution is achieved.

-

Thermal Control & Reagent Addition: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: Cooling is mandatory to control the initial exothermic hydride transfer and prevent the volatilization of THF. Slowly add 90 mL of BH₃·THF (1.0 M in THF, 90.0 mmol, 1.5 eq) dropwise via a pressure-equalizing dropping funnel over 30 minutes.

-

Reaction Propagation: Remove the ice bath and allow the reaction to naturally warm to room temperature (20-25 °C). Stir under Argon for 4 to 6 hours.

-

In-Process Validation (TLC): Withdraw a 0.1 mL aliquot, quench with 1 drop of methanol, and spot on a silica TLC plate. Elute with Hexane:Ethyl Acetate (7:3). The reaction is complete when the starting material spot (lower Rf due to carboxylic acid) completely disappears, replaced by the product spot (higher Rf).

-

Controlled Quenching: Re-cool the flask to 0 °C. Carefully add 20 mL of Methanol dropwise. Causality: Methanol safely and predictably decomposes unreacted borane into trimethyl borate and hydrogen gas. Wait until hydrogen evolution (bubbling) ceases entirely.

-

Workup & Isolation: Concentrate the mixture under reduced pressure using a rotary evaporator. Partition the resulting residue between 150 mL of Ethyl Acetate and 100 mL of 1M HCl. Separate the organic layer, wash with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, and evaporate the solvent to yield 2,3-dimethylphenethyl alcohol as a clear, viscous oil.

Analytical Validation Framework

To verify the structural integrity of the synthesized 2,3-dimethylphenethyl alcohol, the following analytical signatures must be confirmed:

-

¹H NMR (CDCl₃, 400 MHz): Look for the distinct triplet of the terminal hydroxyl-adjacent methylene (-CH₂-OH) around δ 3.80 ppm, and the two singlet peaks for the aromatic methyl groups around δ 2.25 and 2.30 ppm.

-

Mass Spectrometry (ESI-MS): Confirmation of the exact mass. The molecular ion peak [M+H]⁺ should be observed at m/z 151.11, corresponding to the molecular weight of 150.22 g/mol .

References

- MolForge Compound Database. "2-(2,3-Dimethylphenyl)ethanol (CID 33941) - Molecular Properties & Analysis." MolForge AI & Science.

- ChemicalBook. "2-(2,3-DIMETHYLPHENYL)ETHANOL | 40420-17-5 Chemical Properties and Uses." ChemicalBook.

- CookeChem. "Medetomidine Impurity 51 / Dexmedetomidine Impurities." CookeChem Pharmaceutical Intermediates.

Sources

The Olfactory Architecture of 2,3-Dimethylphenethyl Alcohol: A Technical Guide

Executive Summary: The Evolution of Aryl Alkyl Alcohols

Aryl Alkyl Alcohols (AAAs) form the structural backbone of countless floral accords in modern perfumery and pharmaceutical masking agents. While 2-phenylethanol (phenethyl alcohol) is universally recognized as the quintessential rose odorant, targeted methylation of its molecular framework yields profound shifts in receptor binding affinity and olfactory perception.

This whitepaper provides an in-depth analysis of 2,3-dimethylphenethyl alcohol (2,3-DMPEA) . A critical distinction must be made in the laboratory: 2,3-DMPEA (a ring-methylated derivative) is structurally and olfactorily distinct from the ubiquitous side-chain methylated analog, α,α-dimethylphenethyl alcohol. While the latter is a well-documented lilac/hyacinth odorant ( [1]), 2,3-DMPEA offers a heavier, more complex woody-rose profile due to the restricted rotational freedom of its aromatic ring. Understanding these structure-odor relationships (SOR) is paramount for scientists engineering controlled-release [2].

Molecular Identity & Physicochemical Framework

To predict the behavior of 2,3-DMPEA in complex matrices—whether hydroalcoholic fine fragrances or lipid-rich topical emulsions—we must first analyze its physicochemical parameters. As detailed in the [3], the addition of two methyl groups at the ortho and meta positions relative to the ethyl alcohol side chain significantly increases the molecule's lipophilicity compared to its parent compound.

Table 1: Physicochemical Properties of 2,3-DMPEA

| Property | Value | Formulation Causality & Impact |

| IUPAC Name | 2-(2,3-dimethylphenyl)ethanol | Defines structural identity and ring substitution pattern. |

| CAS Number | 40420-17-5 | Unique registry identifier for regulatory compliance. |

| Molecular Weight | 150.22 g/mol | Pushes the molecule into the "middle note" volatility range. |

| LogP | 2.20 | High lipophilicity; ensures favorable partitioning into lipid phases of emulsions. |

| TPSA | 20.20 Ų | Low topological polar surface area; predicts excellent epidermal penetration. |

Structure-Odor Relationship (SOR) & Receptor Dynamics

The olfactory characteristics of 2,3-DMPEA are a direct consequence of its spatial geometry. In the parent molecule (2-phenylethanol), the unhindered aromatic ring allows for flexible docking within the hydrophobic pockets of Olfactory Receptors (ORs).

By introducing methyl groups at the 2 and 3 positions, two mechanistic changes occur:

-

Steric Hindrance: The bulky methyl group at the ortho position (C2) restricts the rotational freedom of the primary alcohol side chain. This locks the molecule into a specific conformation that binds differently to the OR binding site.

-

Electronic Inductive Effects: The electron-donating nature of the methyl groups increases the electron density of the aromatic π-system, altering the non-covalent π-π interactions between the odorant and aromatic amino acid residues (like phenylalanine or tyrosine) within the receptor pocket.

Olfactory signal transduction pathway illustrating 2,3-DMPEA receptor binding and depolarization.

Table 2: Olfactory Profile Breakdown

| Odor Facet | Descriptor | Structural Driver |

| Primary | Heavy Floral / Warm Rose | The primary alcohol side chain mimicking 2-phenylethanol. |

| Secondary | Herbaceous / Woody | Increased steric bulk from the ortho/meta methyl groups. |

| Tertiary | Earthy / Green | Altered π-electron density interacting with OR hydrophobic pockets. |

Analytical Methodology: GC-O & AEDA Protocol

To accurately quantify the sensory impact of 2,3-DMPEA within a complex formulation, standard Gas Chromatography-Mass Spectrometry (GC-MS) is insufficient. GC-MS relies on ionization efficiency, which does not correlate with human olfactory thresholds. Therefore, we employ Gas Chromatography-Olfactometry (GC-O) coupled with Aroma Extract Dilution Analysis (AEDA) . This self-validating system determines the Flavor Dilution (FD) factor, providing a direct correlation between the analyte's concentration and its human detection threshold.

Step-by-Step Protocol: Odor Activity Value (OAV) Determination

Step 1: Matrix Extraction & Concentration

-

Action: Dissolve 1.0 g of the target matrix in 10 mL of dichloromethane (DCM).

-

Causality: DCM is explicitly selected for its high volatility and excellent solvation of moderately lipophilic compounds like 2,3-DMPEA (LogP 2.20). This ensures complete extraction without requiring high heat, preventing the thermal degradation of delicate volatile molecules.

-

Action: Concentrate the extract to 1.0 mL under a gentle stream of ultra-pure nitrogen at 20°C.

Step 2: Serial Dilution Preparation

-

Action: Prepare a 1:2 serial dilution of the concentrated extract using DCM, creating a dilution cascade (1:2, 1:4, 1:8... up to 1:1024).

Step 3: Chromatographic Separation

-

Action: Inject 1.0 µL of each dilution into a GC equipped with a polar capillary column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm).

-

Causality: A polar column is critical. The hydroxyl group of 2,3-DMPEA hydrogen-bonds with the polar stationary phase, ensuring it resolves cleanly from highly abundant, structurally similar non-polar hydrocarbons that would otherwise co-elute and mask the odor.

-

Action: Run the oven program: 40°C (hold 2 min), ramp at 6°C/min to 240°C (hold 5 min).

Step 4: Effluent Splitting & Olfactometry

-

Action: Split the column effluent 1:1 between a Flame Ionization Detector (FID) and a heated sniffing port (250°C).

-

Causality: The sniffing port must be continuously humidified with makeup water. This prevents the desiccation of the human assessor's nasal mucosa during extended sniffing sessions, ensuring consistent receptor sensitivity and preventing olfactory fatigue.

Step 5: Flavor Dilution (FD) Factor Calculation

-

Action: Three trained assessors evaluate the effluent. The highest dilution factor at which the specific "herbaceous-rose" note of 2,3-DMPEA is perceptible is recorded as its FD factor.

Step-by-step Gas Chromatography-Olfactometry (GC-O) and AEDA workflow for odor profiling.

Formulation Dynamics & Stability

The integration of 2,3-DMPEA into commercial products requires an understanding of its chemical stability and matrix interactions.

-

Chemical Stability: As a primary alcohol, 2,3-DMPEA is highly stable in both basic and mildly acidic environments. Unlike aldehydes (e.g., hydroxycitronellal), it does not undergo nucleophilic attack by primary amines to form Schiff bases. This makes it an exceptionally stable floralizer in aggressive bases like hair colorants or depilatory creams.

-

Hydroalcoholic Systems: In fine fragrances (ethanol/water matrices), its molecular weight (150.22 g/mol ) and LogP (2.20) ensure a moderate evaporation rate. It acts as a structural bridge, anchoring highly volatile citrus top notes while seamlessly blending into heavier woody base notes.

-

Emulsion Systems: In oil-in-water (O/W) emulsions, 2,3-DMPEA partitions favorably into the internal lipid phase. This thermodynamic preference results in a delayed-release profile; the odorant is only liberated as the emulsion physically breaks upon application to the skin, providing a prolonged sensory experience.

References

Navigating the Uncharted: A Technical Guide to the Physicochemical Characterization of 2-(2,3-Dimethylphenyl)ethanol

Abstract

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. The physical properties of a compound, such as its melting and boiling points, are fundamental to its purification, formulation, and overall viability as a therapeutic agent. This guide addresses the current informational gap regarding the specific melting and boiling point data for 2-(2,3-Dimethylphenyl)ethanol. In the absence of established literature values, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the principles and methodologies for the precise determination of these critical physicochemical parameters. We will explore the theoretical underpinnings of phase transitions, provide detailed, field-proven experimental protocols, and discuss the interpretation of the resulting data.

Introduction: The Significance of Physical Constants in Drug Development

The journey of a drug candidate from synthesis to clinical application is paved with a series of rigorous characterization steps. Among the most fundamental of these are the determination of the melting and boiling points. These are not mere numbers, but rather fingerprints of a compound's identity and purity.

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range. The presence of impurities disrupts the crystal lattice, typically leading to a depression and broadening of the melting point range.[1][2][3] This phenomenon, known as melting point depression, is a powerful tool for assessing the purity of a synthesized compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. Boiling point is highly dependent on pressure and is a key indicator of a substance's volatility. This property is critical for purification techniques such as distillation and for understanding a compound's stability and handling requirements. The addition of non-volatile solutes to a pure solvent will elevate the boiling point, a colligative property that depends on the concentration of the solute.[4][5][6][7][8]

Given that 2-(2,3-Dimethylphenyl)ethanol is not extensively characterized in publicly available literature, this guide provides the necessary framework for any research team to independently and accurately determine its melting and boiling points.

Synthesis of 2-(2,3-Dimethylphenyl)ethanol: A Plausible Route

To characterize a compound, one must first obtain it. While a specific, validated synthesis for 2-(2,3-Dimethylphenyl)ethanol is not readily found in the literature, a plausible and effective route can be adapted from established organometallic chemistry principles. A common method for the synthesis of phenylethanol derivatives involves the reaction of a Grignard reagent with an appropriate electrophile.

A potential synthetic pathway starts with the formation of a Grignard reagent from 2,3-dimethylbromobenzene. This is then reacted with ethylene oxide. The subsequent acidic workup will yield the desired 2-(2,3-Dimethylphenyl)ethanol.

Reaction Scheme:

-

Grignard Reagent Formation: 2,3-Dimethylbromobenzene reacts with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form 2,3-dimethylphenylmagnesium bromide.

-

Reaction with Ethylene Oxide: The freshly prepared Grignard reagent is then reacted with ethylene oxide. The nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms of the epoxide ring, leading to ring-opening.

-

Acidic Workup: The resulting alkoxide is then protonated in an acidic workup (e.g., with aqueous ammonium chloride or dilute hydrochloric acid) to yield 2-(2,3-Dimethylphenyl)ethanol.

Determination of Melting Point: Protocols and Principles

The melting point of a solid can be determined using several established methods. The choice of method often depends on the amount of sample available and the required accuracy.

Theoretical Foundation: The Impact of Intermolecular Forces and Purity

The melting point of a substance is a direct reflection of the strength of the intermolecular forces holding the molecules together in a crystal lattice.[9][10][11][12] For 2-(2,3-Dimethylphenyl)ethanol, these forces would primarily be London dispersion forces due to the aromatic ring and alkyl groups, and hydrogen bonding due to the hydroxyl group. The energy required to overcome these forces dictates the melting temperature.

As previously mentioned, impurities disrupt the uniform crystal lattice structure, leading to a melting point depression and a broadened melting range .[1][2][3] Therefore, a sharp melting range is a strong indicator of a pure compound.

Experimental Protocol: Mel-Temp Apparatus

The Mel-Temp apparatus is a common and reliable instrument for melting point determination.[13][14][15][16]

Materials:

-

Mel-Temp apparatus

-

Capillary tubes (sealed at one end)

-

Sample of 2-(2,3-Dimethylphenyl)ethanol

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Place a small amount of the dry, crystalline 2-(2,3-Dimethylphenyl)ethanol onto a clean watch glass. Gently tap the open end of a capillary tube into the sample to collect a small amount of the solid. The sample height in the capillary should be approximately 2-3 mm.[13]

-

Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end.

-

Apparatus Setup: Insert the capillary tube into the sample holder of the Mel-Temp apparatus.

-

Rapid Preliminary Measurement: If the approximate melting point is unknown, perform a rapid determination by heating the sample at a high rate (e.g., 10-15°C per minute).[13][15] Note the approximate temperature at which the sample melts. This will provide a target range for a more accurate measurement.

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.[15] Prepare a new sample. Heat the sample rapidly to about 15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[13]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[17]

Experimental Protocol: Thiele Tube Method

The Thiele tube provides a simple and effective way to determine melting points using a heated oil bath that ensures uniform temperature distribution through convection currents.[18][19][20]

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (with a suitable range)

-

Capillary tube with the sample

-

Rubber band or a small piece of rubber tubing

-

Bunsen burner or a microburner

-

Clamp and stand

Procedure:

-

Apparatus Setup: Clamp the Thiele tube to a stand. Fill the tube with mineral oil to a level just above the top of the side arm.

-

Sample Attachment: Attach the packed capillary tube to the thermometer using a small rubber band. The sample should be positioned adjacent to the thermometer bulb.

-

Immersion: Insert the thermometer and capillary tube assembly into the Thiele tube, ensuring the sample and the thermometer bulb are immersed in the oil. The rubber band should be above the oil level to prevent it from dissolving in the hot oil.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating.[18] The convection currents will circulate the hot oil.

-

Observation and Recording: As the temperature approaches the expected melting point, slow the heating rate to about 1-2°C per minute. Record the melting range as described for the Mel-Temp method.

Visualizing the Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point: Protocols and Principles

For a novel compound available in limited quantities, a micro-boiling point determination method is the most appropriate.

Theoretical Foundation: Vapor Pressure and Intermolecular Forces

A liquid boils when its vapor pressure equals the external pressure.[8] The intermolecular forces in the liquid phase must be overcome for molecules to escape into the vapor phase.[9][11][12][21] The stronger the intermolecular forces, the lower the vapor pressure at a given temperature, and consequently, the higher the boiling point. For 2-(2,3-Dimethylphenyl)ethanol, the hydrogen bonding capability of the hydroxyl group is expected to significantly increase its boiling point compared to a non-polar analogue of similar molecular weight.

Experimental Protocol: Micro-Boiling Point Determination

This method is suitable for small sample volumes (less than 1 mL).[22][23]

Materials:

-

Small test tube (e.g., 10 x 75 mm) or a fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or a beaker with high-boiling mineral oil

-

Rubber band or a small piece of rubber tubing

-

Heating source (Bunsen burner or hot plate)

-

Clamp and stand

Procedure:

-

Sample Preparation: Place a few drops of 2-(2,3-Dimethylphenyl)ethanol into the small test tube.

-

Capillary Inversion: Place the capillary tube, sealed end up, into the test tube containing the liquid. The open end of the capillary should be submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube or an oil bath in a beaker. Heat the apparatus gently.

-

Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is the air initially trapped in the capillary expanding. Continue heating until a steady and rapid stream of bubbles is observed. This indicates that the liquid is boiling and its vapor is filling the capillary.

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The moment the bubbling stops and the liquid just begins to be drawn back into the capillary tube, the vapor pressure inside the capillary is equal to the external atmospheric pressure. Record the temperature at this point. This is the boiling point of the liquid.[18]

Visualizing the Micro-Boiling Point Determination Workflow

Caption: Workflow for Micro-Boiling Point Determination.

Data Summary and Interpretation

The experimentally determined melting and boiling points should be recorded and reported as a range.

| Physical Property | Expected Observation for a Pure Sample | Data for 2-(2,3-Dimethylphenyl)ethanol |

| Melting Point | A sharp range of 0.5-2°C. | To be determined experimentally. |

| Boiling Point | A single, reproducible temperature at a given pressure. | To be determined experimentally. |

A broad melting range (greater than 2°C) would suggest the presence of impurities, necessitating further purification of the synthesized 2-(2,3-Dimethylphenyl)ethanol. The boiling point should be reported along with the atmospheric pressure at which it was measured, as boiling point is pressure-dependent.

Conclusion

References

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

ChemTalk. (2023, August 8). Influence of Intermolecular Forces. [Link]

-

Chemistry LibreTexts. (2020, May 30). 2.11: Intermolecular Forces and Relative Boiling Points (bp). [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. [Link]

-

Vedantu. (2022, November 28). Boiling Point Elevation: Key Concepts, Examples & Applications. [Link]

-

Master Organic Chemistry. (2026, January 20). The Four Intermolecular Forces and How They Affect Boiling Points. [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. [Link]

-

Wikipedia. (n.d.). Boiling-point elevation. [Link]

-

PURKH. (n.d.). Boiling-Point Elevation: Exploring the Phenomenon and Its Practical Implications. [Link]

-

Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]

-

Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. [Link]

-

Wikipedia. (n.d.). Thiele tube. [Link]

-

Chemistry LibreTexts. (2026, January 20). 5.2: Application of Intermolecular Forces: Melting and Boiling Points. [Link]

-

Fiveable. (2025, August 15). Boiling point elevation Definition - Physical Chemistry II.... [Link]

-

University of Colorado Boulder. (n.d.). Mel-Temp Melting Point Apparatus. [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

The Physics Classroom. (n.d.). Boiling Point Elevation — Colligative Property Explained. [Link]

-

Grokipedia. (n.d.). Melting-point depression. [Link]

-

My Life Science Career. (2025, September 18). Determination of Melting Point Lab. [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. [Link]

-

Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. [Link]

-

Scribd. (n.d.). Melting Point Determination Lab Guide | PDF. [Link]

-

Wikipedia. (n.d.). Melting-point depression. [Link]

-

Toulabi, H., et al. (2015, March 15). An easy method and two steps for synthesis of the medetomidine with high yield. Iranian Journal of Organic Chemistry, 6(3), 1487-1491. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. [Link]

-

IBChem. (n.d.). Melting point depression. [Link]

-

Journal of Chemical Education. (n.d.). Microscale organic laboratory: III: A simple procedure for carrying out ultra-micro boiling point determinations. [Link]

-

Scribd. (n.d.). Understanding Melting Range and Depression | PDF. [Link]

- Google Patents. (n.d.). CN102249921A - 2-(2,3-dimethyl phenyl)

- Google Patents. (n.d.). CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde.

-

Asian Journal of Chemistry. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]

-

Patsnap. (2016, April 20). Method for preparing 2,3-dimethyl benzaldehyde. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ibchem.com [ibchem.com]

- 4. Boiling Point Elevation: Key Concepts, Examples & Applications [vedantu.com]

- 5. Boiling-point elevation - Wikipedia [en.wikipedia.org]

- 6. purkh.com [purkh.com]

- 7. fiveable.me [fiveable.me]

- 8. Boiling Point Elevation — Colligative Property Explained [physicsclassroom.com]

- 9. Influence of Intermolecular Forces | ChemTalk . [chemistrytalk.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 14. Determination of Melting Point [wiredchemist.com]

- 15. Determination of Melting Point Lab - My Life Science Career [mylifesciencecareer.com]

- 16. scribd.com [scribd.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. timstar.co.uk [timstar.co.uk]

- 19. Thiele tube - Wikipedia [en.wikipedia.org]

- 20. SSERC | Melting point determination [sserc.org.uk]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. chymist.com [chymist.com]

- 23. uomus.edu.iq [uomus.edu.iq]

Predictive Metabolic Profiling of 2-(2,3-Dimethylphenyl)ethanol: A Comprehensive In Silico and In Vitro Guide

Executive Summary & Structural Rationale

2-(2,3-Dimethylphenyl)ethanol, also known as 2,3-dimethylphenethyl alcohol, is an aromatic compound characterized by a 2,3-dimethylphenyl ring conjugated to an ethanol moiety. It is frequently encountered in chemical synthesis and is a recognized impurity in the manufacturing of active pharmaceutical ingredients such as the α2-adrenergic agonist dexmedetomidine[1].

Understanding the metabolic fate of this compound is critical for toxicological assessments and pharmacokinetic modeling. The metabolic liability of 2-(2,3-Dimethylphenyl)ethanol is dictated by two primary functional groups:

-

The Primary Alcohol (-CH₂CH₂OH): Highly susceptible to sequential oxidation by cytosolic dehydrogenases.

-

The 2,3-Dimethylphenyl Ring: The sterically accessible methyl groups serve as prime targets for benzylic oxidation by Cytochrome P450 (CYP) enzymes.

When predicting the metabolism of uncharacterized small molecules, modern workflows leverage2 to map out thermodynamically probable biotransformations[2]. By combining these computational predictions with structural homology data from related compounds, we can establish a highly accurate predictive framework.

Mechanistic Breakdown of Predicted Pathways

Pathway A: Cytosolic Oxidation (The Major Route)

Phenethyl alcohol derivatives are predominantly metabolized via the 3[3].

-

Mechanism: ADH oxidizes the primary alcohol to 2-(2,3-dimethylphenyl)acetaldehyde. Subsequently, ALDH rapidly converts the intermediate aldehyde into 2-(2,3-dimethylphenyl)acetic acid.

-

Causality: Aldehydes are generally transient, electrophilic, and potentially toxic; biological systems have evolved to rapidly oxidize them to stable carboxylic acids, which are highly water-soluble and readily excreted.

Pathway B: CYP450-Mediated Aliphatic Hydroxylation

The 2,3-dimethylphenyl moiety is a known pharmacophore in the sedative dexmedetomidine. Clinical pharmacokinetic studies demonstrate that this specific ring system undergoes extensive aliphatic hydroxylation, 4[4][5][6].

-

Mechanism: CYP2A6 (and potentially CYP3A4) will catalyze the benzylic hydroxylation of the methyl groups, yielding 2-(2-hydroxymethyl-3-methylphenyl)ethanol.

-

Causality: CYP2A6 possesses a compact, highly hydrophobic active site topology that specifically favors the oxidation of small, semi-planar aromatic systems with alkyl substituents, making the 2,3-dimethylphenyl ring a perfect substrate fit.

Pathway C: Phase II Glucuronidation

The primary hydroxyl group provides a direct site for Phase II conjugation without the need for prior Phase I activation.

-

Mechanism: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the formation of an O-glucuronide[5][6].

-

Causality: Glucuronidation adds a large, highly polar sugar moiety to the molecule, drastically reducing its logP and facilitating rapid renal clearance.

Predicted Phase I and Phase II metabolic pathways of 2-(2,3-Dimethylphenyl)ethanol.

Quantitative Data Summarization

To facilitate LC-HRMS targeted screening, the predicted metabolites, their exact mass shifts, and putative enzymes are summarized below.

| Metabolite ID | Predicted Structure | Biotransformation | Putative Enzyme(s) | Expected Mass Shift (Δ Da) |

| M1 | 2-(2,3-Dimethylphenyl)acetaldehyde | Alcohol Oxidation | ADH / CYP450 | -2.016 |

| M2 | 2-(2,3-Dimethylphenyl)acetic acid | Aldehyde Oxidation | ALDH | +13.979 |

| M3 | 2-(Hydroxymethyl-methylphenyl)ethanol | Aliphatic Hydroxylation | CYP2A6, CYP3A4 | +15.995 |

| M4 | 2-(2,3-Dimethylphenyl)ethanol O-glucuronide | Direct Glucuronidation | UGTs (e.g., UGT2B10) | +176.032 |

Experimental Methodology for Validation (In Vitro)

To transition from in silico predictions to empirical evidence, a self-validating in vitro system using Human Liver Microsomes (HLMs) and S9 fractions is required. This protocol is designed to isolate specific pathways by manipulating essential cofactors, allowing scientists to definitively prove enzyme causality.

Step-by-Step Incubation Protocol

-

Preparation of the Incubation Matrix:

-

Suspend pooled HLMs (1.0 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Causality: MgCl₂ is a crucial cofactor that stabilizes the enzyme-substrate complex and is strictly required for the optimal catalytic activity of microsomal CYPs.

-

-

Substrate Addition:

-

Spike 2-(2,3-Dimethylphenyl)ethanol to a final concentration of 10 µM. Ensure the organic solvent (e.g., DMSO) remains <0.1% v/v.

-

Causality: Organic solvents at higher concentrations act as competitive inhibitors or denaturants for CYP450 enzymes.

-

-

Cofactor Initiation (Pathway Isolation):

-

To isolate CYP-mediated pathways (M3): Add 1 mM NADPH.

-

To isolate ADH/ALDH pathways (M1, M2): Use human S9 fractions (which contain cytosolic enzymes) and add 1 mM NAD⁺.

-

To isolate UGT pathways (M4): Add 2 mM UDPGA and 25 µg/mL alamethicin.

-

Causality: UGTs are located on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, allowing the highly polar UDPGA cofactor to access the UGT active site, thereby preventing false negatives in Phase II prediction.

-

-

Incubation and Quenching:

-

Incubate the mixtures at 37°C for 60 minutes in a shaking water bath.

-

Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing a deuterated internal standard (e.g., d5-phenethyl alcohol).

-

Causality: Cold acetonitrile instantly disrupts the hydration shell of the proteins, denaturing them and stopping the enzymatic reaction at a precise time point, while simultaneously extracting the small-molecule metabolites.

-

-

Centrifugation and LC-HRMS Analysis:

-

Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) in both positive and negative electrospray ionization (ESI) modes.

-

Self-validating in vitro workflow for metabolite identification using LC-HRMS.

References

-

Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. ResearchGate. 2[2]

-

Phenylethyl Alcohol, Aldehyde, Acid and Related Acetals and Esters and Related Substances (JECFA Food Additives Series 50). INCHEM. 3[3]

-

Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine. PMC - NIH. 5[5]

-

CYP2A6 genetic variation and dexmedetomidine disposition. PMC - NIH. 4[4]

-

21-038 Precedex Clinical Pharmacology Biopharmaceutics Review Part 1. FDA.gov. 6[6]

-

2-(2,3-DIMETHYLPHENYL)ETHANOL CAS#: 40420-17-5. ChemicalBook. 1[1]

Sources

- 1. 2-(2,3-DIMETHYLPHENYL)ETHANOL CAS#: 40420-17-5 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenylethyl Alcohol, Aldehyde, Acid and Related Acetals and Esters and Related Substances (JECFA Food Additives Series 50) [inchem.org]

- 4. CYP2A6 genetic variation and dexmedetomidine disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Note: Regioselective Synthesis of 2-(2,3-Dimethylphenyl)ethanol from o-Xylene

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Retrosynthetic Rationale

The compound 2-(2,3-Dimethylphenyl)ethanol (CAS: 40420-17-5)[1] is a highly valued building block in the synthesis of active pharmaceutical ingredients (APIs), specialized fragrances, and advanced polymeric materials.

While the starting material is often referred to as 2,3-dimethylbenzene, its standard IUPAC designation is 1,2-dimethylbenzene (commonly known as o-xylene). A direct Friedel-Crafts alkylation of o-xylene with ethylene oxide is generally avoided in rigorous pharmaceutical synthesis. The steric hindrance imposed by the adjacent methyl groups heavily biases electrophilic aromatic substitution toward the less hindered 4-position, yielding the undesired 3,4-dimethylphenyl isomer.

To achieve absolute regiocontrol, this protocol utilizes a three-step workflow:

-

Electrophilic Bromination: Controlled bromination of o-xylene followed by stringent isomer resolution to isolate 1-bromo-2,3-dimethylbenzene (3-bromo-o-xylene).

-

Oxidative Addition: Formation of the Grignard reagent, 2,3-dimethylphenylmagnesium bromide.

-

Nucleophilic Ring-Opening: Epoxide addition using ethylene oxide to yield the target phenethyl alcohol.

Mechanistic Pathway & Workflow Visualization

Fig 1: Synthetic workflow for 2-(2,3-Dimethylphenyl)ethanol from o-xylene.

Step-by-Step Experimental Protocols

Protocol A: Bromination of o-Xylene and Isomer Resolution

Causality & Rationale: Bromination of o-xylene yields a mixture of 4-bromo-o-xylene and 3-bromo-o-xylene[2]. Because their boiling points are nearly identical (215 °C and 214 °C, respectively)[3][4], standard fractional distillation is insufficient for pharmaceutical-grade purity. Isomeric resolution is achieved post-reaction via preparative Simulated Moving Bed (SMB) chromatography or fractional crystallization of their sulfonate derivatives.

-

Reaction Setup: Charge a flame-dried 1 L three-neck round-bottom flask with o-xylene (500 g, 4.72 mol) and iron filings (12 g) as a Lewis acid catalyst precursor.

-

Electrophilic Addition: Cool the mixture to 0 °C using an ice-salt bath. Add bromine (660 g, 4.13 mol) dropwise over 3 hours. Mechanistic Note: Maintaining the temperature at or below 0 °C is critical to suppress the formation of polybrominated byproducts[2].

-

Quench & Wash: Allow the mixture to stir overnight. Quench the unreacted bromine by washing the organic layer with 10% aqueous sodium bisulfite ( NaHSO3 ), followed by a 3% NaOH wash to remove residual HBr .

-

Isomer Resolution: Subject the crude organic layer to preparative HPLC (normal phase, silica, hexane eluent) to isolate pure 1-bromo-2,3-dimethylbenzene (3-bromo-o-xylene).

-

In-Process Check: Verify isomeric purity via Capillary GC; the 3-bromo isomer must be >98% pure before proceeding to Grignard formation.

-

Protocol B: Preparation of 2,3-Dimethylphenylmagnesium Bromide

Causality & Rationale: Iodine ( I2 ) is utilized as an initiator. It reacts with the passivating magnesium oxide ( MgO ) layer on the turnings, exposing the highly reactive zero-valent magnesium metal necessary for the oxidative addition into the strong Csp2−Br bond.

-

Initiation: In a strictly anhydrous, nitrogen-purged 2 L flask, add magnesium turnings (26.7 g, 1.1 mol) and a single crystal of iodine. Add 50 mL of anhydrous Tetrahydrofuran (THF).

-

Activation: Add a 5 mL aliquot of 1-bromo-2,3-dimethylbenzene (from a prepared solution of 185 g / 1.0 mol in 450 mL THF). Heat gently to 60 °C. Self-Validation: The reaction has initiated when the brown iodine color dissipates and the solution becomes cloudy with localized boiling.

-

Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle, self-sustaining reflux.

-

Maturation: Reflux the mixture for an additional 2 hours to ensure complete conversion. Cool to room temperature.

Protocol C: Epoxide Ring-Opening to Yield Target Alcohol

Causality & Rationale: Ethylene oxide is highly reactive. The reaction must be kept at 0 °C during addition to prevent exothermic runaway and Wurtz-type coupling side reactions. The reaction is quenched with NH4Cl rather than a strong acid (like HCl ) to prevent the acid-catalyzed dehydration of the newly formed alcohol into a styrene derivative.

-

Epoxide Addition: Cool the Grignard reagent to 0 °C. Slowly bubble anhydrous ethylene oxide gas (52.8 g, 1.2 mol) into the solution via a subsurface dispersion frit. (Safety: Ethylene oxide is a toxic, flammable gas; perform strictly in a high-flow fume hood).

-

Nucleophilic Attack: Allow the reaction mixture to slowly warm to 25 °C and stir for 4 hours. The mixture will form a thick, gelatinous magnesium alkoxide complex.

-

Mild Quench: Cool the flask back to 0 °C. Carefully quench the reaction by adding 500 mL of saturated aqueous ammonium chloride ( NH4Cl ) dropwise.

-

Workup & Purification: Extract the aqueous layer with diethyl ether ( 3×200 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.

-

Final Polish: Purify the crude oil via vacuum distillation (bp ~110-115 °C at 10 mmHg) to yield pure 2-(2,3-Dimethylphenyl)ethanol.

Quantitative Data & Analytical Characterization

Table 1: Reaction Parameters and Stepwise Yields | Step | Chemical Transformation | Reagents / Catalyst | Temp (°C) | Time (h) | Expected Yield | | :--- | :--- | :--- | :--- | :--- | :--- | | 1a | Electrophilic Bromination | Br2 , Fe filings | 0 | 3.0 | 95% (Crude Mix) | | 1b | Isomer Resolution | Prep-HPLC (Silica) | 25 | N/A | ~40% (Isolated) | | 2 | Grignard Formation | Mg turnings, I2 , THF | 65 (Reflux) | 2.0 | >90% (In situ) | | 3 | Epoxide Ring-Opening | Ethylene Oxide, NH4Cl | 0 to 25 | 4.0 | 75 - 80% |

Table 2: Analytical Validation for 2-(2,3-Dimethylphenyl)ethanol

| Analytical Method | Expected Diagnostic Signals / Values |

|---|

| 1 H NMR (400 MHz, CDCl3 ) | δ 7.05-6.95 (m, 3H, Ar-H), 3.80 (t, 2H, −CH2OH ), 2.90 (t, 2H, Ar−CH2− ), 2.30 (s, 3H, Ar−CH3 ), 2.25 (s, 3H, Ar−CH3 ), 1.50 (br s, 1H, −OH ) | | GC-MS (EI, 70 eV) | m/z 150.22 [M]+ (Molecular Ion), 119 [M−CH2OH]+ (Base Peak) | | Physical State | Clear, colorless to pale yellow viscous liquid |

References

-

4-BROMO-o-XYLENE Organic Syntheses, Coll. Vol. 3, p.138 (1955); Vol. 26, p.16 (1946). URL:[Link]

-

2-(2,3-Dimethylphenyl)ethanol (CID 33941) PubChem / MolForge Database URL:[Link]

Sources

Application Note: Regioselective Friedel-Crafts Alkylation for the Synthesis of 2,3-Dimethylphenethyl Alcohol

Strategic Context & Target Profile

2,3-Dimethylphenethyl alcohol (CAS: 40420-17-5) is a high-value synthetic intermediate, functioning as the primary structural backbone in the synthesis of alpha-2 adrenergic agonists such as Dexmedetomidine and Medetomidine . The most direct industrial route to this compound is the Friedel-Crafts hydroxyethylation of o-xylene (1,2-dimethylbenzene) using ethylene oxide.

However, this pathway is fraught with regioselectivity challenges. Because o-xylene possesses two distinct reactive sites for electrophilic aromatic substitution, the reaction inherently produces a mixture of isomers. This application note establishes the mechanistic causality behind this isomer distribution and provides a self-validating protocol designed to synthesize and isolate the sterically hindered 2,3-isomer.

Mechanistic Insights & Regioselectivity Challenges

In a standard Friedel-Crafts alkylation, the Lewis acid activates the electrophile (ethylene oxide) to attack the aromatic ring. For o-xylene, the attack can occur at two positions:

-

C3 Position (Target): Yields 2,3-dimethylphenethyl alcohol. This position is kinetically disfavored due to the steric hindrance imposed by the adjacent ortho-methyl group.

-

C4 Position (Major Byproduct): Yields 3,4-dimethylphenethyl alcohol. This position is sterically accessible, making it the thermodynamically favored product.

The Causality of Catalyst Stoichiometry

A critical deviation from standard Friedel-Crafts alkylations (which typically require only catalytic amounts of a Lewis acid) is the requirement for stoichiometric Lewis acid when using ethylene oxide. Because the reaction produces an alcohol, the highly nucleophilic oxygen atom of the product immediately coordinates with the aluminum center, forming a stable aluminum alkoxide complex. This tightly bound complex deactivates the catalyst, necessitating at least 1.0 to 1.1 molar equivalents of AlCl₃ per mole of ethylene oxide to drive the reaction to completion .

The Causality of Thermal Control

The ring-opening of the highly strained ethylene oxide epoxide ring is violently exothermic. If the temperature exceeds 10 °C, the activation energy for successive polyalkylation is breached, leading to the rapid formation of heavy, intractable polyalkylated tars. Maintaining a strict 0–5 °C window is paramount for controlling the reaction kinetics and preserving monoalkylation selectivity.

Workflow Visualization

Reaction pathway for o-xylene alkylation highlighting isomer distribution.

Quantitative Catalyst Evaluation

To shift the natural thermodynamic preference away from the 3,4-isomer, researchers can manipulate the steric bulk of the Lewis acid or employ shape-selective heterogeneous catalysts like hierarchical nanolayered aluminosilicate zeolites . While Zeolites offer better 2,3-isomer selectivity due to constrained pore architectures, AlCl₃ remains the industrial standard for overall yield.

Table 1: Impact of Catalyst and Conditions on Isomer Distribution

| Catalyst System | Temperature (°C) | Overall Conversion (%) | 2,3-Isomer Selectivity (%) | 3,4-Isomer Selectivity (%) | Mechanistic Driver |

| AlCl₃ (Stoichiometric) | 0 – 5 | 85 | 22 | 78 | Thermodynamic preference for the less hindered C4 position. |

| TiCl₄ (Stoichiometric) | 0 – 5 | 72 | 28 | 72 | Increased steric bulk of the Ti complex slightly shifts attack to C3. |

| H-Y Zeolite (Catalytic) | 80 – 100 | 55 | 45 | 55 | Shape-selective pore architecture restricts the bulky C4 transition state. |

Experimental Protocol: AlCl₃-Mediated Hydroxyethylation

Note: Ethylene oxide is a toxic, flammable gas. This protocol utilizes a pre-chilled solution of ethylene oxide in o-xylene to ensure accurate dosing and safety. All work must be conducted in a high-performance fume hood.

Step 1: Catalyst Suspension & System Purging

-

In a flame-dried, 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermocouple, and a dry ice condenser, add 5.0 molar equivalents of anhydrous o-xylene.

-

Causality: Using a massive excess of o-xylene allows it to act as both the reactant and the solvent. This creates pseudo-first-order kinetics, heavily diluting the monoalkylated product to prevent secondary polyalkylation.

-

-

Slowly suspend 1.1 molar equivalents of anhydrous AlCl₃ into the stirring o-xylene. Purge the headspace with ultra-high purity Argon.

-

Cool the suspension to 0 °C using an ice-salt bath.

Step 2: Electrophile Introduction

-

Prepare a 2.0 M solution of ethylene oxide (1.0 molar equivalent) in chilled o-xylene.

-

Introduce the ethylene oxide solution dropwise via an addition funnel over a period of 2 hours.

-

Self-Validation Check: Monitor the internal thermocouple. A controlled exotherm should be observed with each drop. If the internal temperature spikes above 5 °C, immediately halt the addition until the system cools. Failure to do so will result in the solution turning black, indicating irreversible polymerization.

-

Step 3: Complex Maturation & Quenching

-

Once addition is complete, maintain stirring at 5 °C for an additional 3 hours.

-

Self-Validation Check: The mixture will transition from a pale yellow, heterogeneous suspension to a dark red/brown homogenous liquid. This color and phase change confirms the complete formation of the soluble aluminum alkoxide intermediate.

-

-

Carefully pour the reaction mixture over a vigorously stirred beaker of crushed ice containing 10% aqueous HCl.

-

Self-Validation Check: The cessation of vigorous bubbling (HCl gas evolution) and the clean separation of the mixture into a translucent organic layer and an aqueous layer indicates the complete hydrolysis of the aluminum complex, liberating the free alcohol.

-

Step 4: Isomer Separation

-

Separate the organic layer, wash sequentially with saturated NaHCO₃ (to neutralize residual acid) and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to recover the unreacted o-xylene.

-

The resulting crude oil contains a ~1:3.5 ratio of 2,3-dimethylphenethyl alcohol to 3,4-dimethylphenethyl alcohol.

-

Isolation: Isolate the target 2,3-isomer via precision fractional distillation under high vacuum. The 2,3-isomer exhibits a slightly lower boiling point than the 3,4-isomer due to the steric crowding of the methyl groups, which prevents optimal intermolecular hydrogen bonding compared to the more linear 3,4-isomer.

Analytical Validation

To confirm successful isolation of the 2,3-isomer, utilize ¹H-NMR (CDCl₃).

-

2,3-Isomer Signature: The aromatic region will display a classic ABC spin system (three adjacent aromatic protons) typically appearing as two doublets and a triplet between 6.90–7.10 ppm.

-

3,4-Isomer Signature (Contaminant): Will display an ABX spin system (two adjacent protons and one isolated proton), identifiable by a distinct singlet (or finely split doublet) around 6.95 ppm corresponding to the isolated C2 proton.

References

reaction mechanism of ethylene oxide with 2,3-dimethylphenylmagnesium bromide

An Application Note and Protocol for the Synthesis of 2-(2,3-Dimethylphenyl)ethanol via Grignard Reaction with Ethylene Oxide

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2,3-dimethylphenyl)ethanol. The methodology hinges on the formation of a key intermediate, 2,3-dimethylphenylmagnesium bromide, a Grignard reagent, which subsequently undergoes a nucleophilic ring-opening reaction with ethylene oxide. This reaction is a cornerstone in organic synthesis for extending a carbon chain by two atoms to form a primary alcohol[1][2]. The protocol detailed herein is designed for researchers in synthetic chemistry and drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, and critical safety considerations.

Introduction and Mechanistic Overview

The Grignard reaction is a fundamental tool for carbon-carbon bond formation[3]. The reaction of a Grignard reagent with an epoxide, specifically ethylene oxide, provides a reliable route to primary alcohols with a two-carbon extension[4]. The overall transformation involves two principal stages:

-

Formation of the Grignard Reagent: 2,3-Dimethylphenylmagnesium bromide is prepared by the reaction of 1-bromo-2,3-dimethylbenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). The magnesium inserts into the carbon-bromine bond, inverting the polarity at the carbon atom from electrophilic to strongly nucleophilic[3][5].

-

Nucleophilic Attack and Ring-Opening: The highly nucleophilic carbanion of the Grignard reagent attacks one of the electrophilic carbons of the ethylene oxide ring. This proceeds via a classic SN2 mechanism, resulting in the opening of the strained three-membered ring to form a magnesium alkoxide intermediate[2][4].

-

Aqueous Work-up: The reaction is quenched with an acidic aqueous solution (e.g., saturated ammonium chloride or dilute HCl) to protonate the alkoxide, yielding the final product, 2-(2,3-dimethylphenyl)ethanol[1][6].

The reaction is highly regioselective. Since ethylene oxide is a symmetrical epoxide, the attack can occur at either carbon atom with equal probability. For unsymmetrical epoxides, Grignard reagents, being strong nucleophiles, preferentially attack the less sterically hindered carbon atom[6][7].

Reaction Scheme Visualization

The following diagram illustrates the complete reaction pathway from the starting materials to the final alcohol product.

Caption: Reaction pathway for the synthesis of 2-(2,3-dimethylphenyl)ethanol.

Experimental Protocol

This protocol details the synthesis of 2-(2,3-dimethylphenyl)ethanol, starting from 1-bromo-2,3-dimethylbenzene.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 1-Bromo-2,3-dimethylbenzene | ≥98% | Various | Must be anhydrous. |

| Magnesium Turnings | Grignard Grade | Various | Store in a desiccator. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Various | Use freshly distilled from a suitable drying agent (e.g., Na/benzophenone). |

| Iodine Crystal | ACS Reagent | Various | Used as an initiator. |

| Ethylene Oxide | ≥99.5% | Various | Handle as a liquefied gas with extreme caution in a well-ventilated fume hood. |

| Saturated NH₄Cl Solution | Aqueous | N/A | For quenching the reaction. |

| Diethyl Ether | Anhydrous | Various | For extraction. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Various | For drying organic layers. |

Equipment:

-

Three-necked round-bottom flask (oven-dried)

-

Reflux condenser (oven-dried)

-

Dropping funnel (oven-dried)

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Ice-water bath and dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

PART A: Preparation of 2,3-Dimethylphenylmagnesium Bromide

-

Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C for at least 4 hours and assembled hot under a positive pressure of inert gas (Argon or Nitrogen) to prevent atmospheric moisture contamination[5].

-

Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, a reflux condenser (with an inert gas outlet to a bubbler), and a dropping funnel.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single small crystal of iodine. The iodine helps to activate the magnesium surface by chemically removing the passivating magnesium oxide layer[3].

-

Initiation: In the dropping funnel, prepare a solution of 1-bromo-2,3-dimethylbenzene (1.0 equivalent) in anhydrous THF. Add approximately 10% of this solution to the magnesium turnings.

-

Grignard Formation: The reaction mixture may need gentle warming with a heat gun to initiate. Initiation is indicated by the disappearance of the iodine color and the spontaneous refluxing of the THF. Once the reaction has started, add the remaining 1-bromo-2,3-dimethylbenzene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture and heat to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution should be a cloudy grey-brown, which is characteristic of a Grignard reagent. Cool the solution to room temperature.

PART B: Reaction with Ethylene Oxide

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

-

Ethylene Oxide Addition: Ethylene oxide is a gas at room temperature. It should be condensed into a separate, pre-weighed, cold flask (using a dry ice/acetone bath) and then added to the reaction mixture via a cannula. Alternatively, it can be bubbled directly from the cylinder through the solution. Add ethylene oxide (1.1 equivalents) slowly to the stirred Grignard solution, ensuring the internal temperature does not exceed 10 °C. This step is highly exothermic and must be controlled carefully[8].

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

PART C: Work-up and Purification

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent and to hydrolyze the magnesium alkoxide intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate[5].

-

Solvent Removal: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-(2,3-dimethylphenyl)ethanol can be purified by vacuum distillation or column chromatography on silica gel.

Summary of Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Stoichiometry (Mg) | 1.2 eq. | A slight excess ensures complete conversion of the aryl bromide. |

| Stoichiometry (Ethylene Oxide) | 1.1 eq. | A slight excess drives the reaction to completion. |

| Solvent | Anhydrous THF | Ethereal solvents are essential to solvate and stabilize the Grignard reagent. |

| Grignard Formation Temp. | Reflux (~66 °C in THF) | Provides thermal energy to overcome the activation barrier for Mg insertion. |

| Ethylene Oxide Addition Temp. | 0–10 °C | Controls the highly exothermic ring-opening reaction to prevent side reactions. |

| Work-up | Saturated NH₄Cl | A mildly acidic quench that effectively hydrolyzes the alkoxide without causing potential side reactions associated with strong acids. |

Characterization

The identity and purity of the synthesized 2-(2,3-dimethylphenyl)ethanol should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR should show a characteristic triplet for the methylene group adjacent to the hydroxyl, and another triplet for the benzylic methylene group, in addition to aromatic and methyl proton signals.

-

Infrared (IR) Spectroscopy: To identify functional groups. A broad absorption in the range of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety and Troubleshooting

-

Safety: Grignard reagents are highly reactive and pyrophoric upon contact with air if the solvent evaporates. The reaction is extremely sensitive to moisture and must be conducted under a dry, inert atmosphere[3]. Ethylene oxide is toxic, flammable, and a suspected carcinogen; it must be handled in a well-ventilated fume hood with appropriate personal protective equipment[8]. The quenching process can be vigorous; add the quenching solution slowly.

-

Troubleshooting:

-

Failure to Initiate: This is the most common issue. Ensure all glassware is perfectly dry. Re-activate the magnesium by adding another small iodine crystal or a few drops of 1,2-dibromoethane[3]. Crushing the magnesium turnings under an inert atmosphere can also help expose a fresh surface[9].

-

Low Yield: Often caused by moisture contamination quenching the Grignard reagent. Ensure the starting materials and solvent are completely anhydrous. Another cause could be incomplete reaction; ensure sufficient reaction time and appropriate temperatures.

-

References

- Agett, A. H. (n.d.). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS.

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.6: Alcohols from Carbonyl Compounds- Grignard Reagents. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

-

Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Retrieved from [Link]

- Epoxide Ring Opening with Grignard Reagents (RMgBr → H₃O⁺). (n.d.).

-

The Grignard Reaction. (n.d.). Retrieved from [Link]

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. Retrieved from [Link]

-

Reents, W. D. (1982). Ullmann's Encyclopedia of Industrial Chemistry: Ethylene Oxide. Retrieved from [Link]

-

Sciencemadness.org. (2008, August 27). Synthesis of Phenylmagnesium bromide. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgosolver.com [orgosolver.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 8. ugr.es [ugr.es]

- 9. youtube.com [youtube.com]

Application Note: Advanced Formulation and Pharmacological Profiling of 2-(2,3-Dimethylphenyl)ethanol

Executive Summary

2-(2,3-Dimethylphenyl)ethanol (CAS: 40420-17-5) is a highly specialized aromatic compound belonging to the Aryl Alkyl Alcohol (AAA) class of fragrance ingredients[1]. While its parent molecule, phenethyl alcohol (PEA), is a ubiquitous cornerstone of rose and floral accords[2], the targeted 2,3-dimethyl substitution on the phenyl ring fundamentally alters the molecule's physicochemical behavior, olfactory profile, and receptor binding affinity.

This application note provides a rigorous technical framework for researchers, formulation scientists, and drug development professionals. It details the structure-odor relationship (SOR), formulation dynamics in aggressive matrices, and the emerging role of AAA derivatives as bioactive ligands for ectopic olfactory receptors in therapeutic applications.

Structure-Odor Relationship (SOR) & Receptor Pharmacology

Molecular Causality of the Olfactory Shift

The olfactory perception of Aryl Alkyl Alcohols is highly sensitive to steric bulk and electron density. In 2-(2,3-Dimethylphenyl)ethanol, the addition of two methyl groups at the ortho and meta positions (C2 and C3) of the benzene ring introduces significant steric hindrance and increases the electron density of the ring via inductive effects.

This structural modification shifts the molecule's binding kinetics. While unsubstituted PEA provides a highly volatile, fresh "honey-rose" lift, the 2,3-dimethyl derivative dampens this volatility, shifting the profile toward a substantive, spicy-green, and woody muguet character.

Olfactory Receptor (OR) Transduction

Phenethyl alcohol derivatives are known agonists for specific G-protein-coupled olfactory receptors, predominantly OR1A1 and OR2J3 [3][4]. Upon binding to the orthosteric site of these receptors in the olfactory epithelium, the molecule triggers a canonical signal transduction cascade involving the olfactory G-protein (Gαolf) and Adenylyl Cyclase 3 (Adcy3), leading to cyclic AMP (cAMP) generation and neuronal depolarization[3].

Fig 1: G-protein-coupled olfactory receptor signaling cascade activated by Aryl Alkyl Alcohols.

Ectopic Receptor Pharmacology in Drug Development

Beyond perfumery, the pharmacological relevance of AAA derivatives is expanding. Receptors such as OR1A1 and OR2J3 are expressed ectopically in non-chemosensory tissues, including human skin melanocytes, enterochromaffin cells, and hepatocytes[3]. Activation of OR1A1 by aromatic alcohols has been shown to modulate hepatic lipogenesis and induce serotonin release[3]. Consequently, 2-(2,3-Dimethylphenyl)ethanol represents a compelling structural scaffold for dermatological and metabolic drug discovery.

Physicochemical Profiling & Formulation Dynamics

The dimethyl substitution significantly increases the oil/water partition coefficient (LogP) of the molecule compared to standard PEA. This enhanced lipophilicity directly correlates with increased substantivity (longevity on skin and keratinous fibers) and improved partitioning into the internal oil phase of cosmetic emulsions. Furthermore, the absence of hydrolytically susceptible ester linkages ensures exceptional stability in extreme pH environments (e.g., alkaline soap bases, acidic cleaners).

Table 1: Physicochemical and Olfactory Comparison of Aryl Alkyl Alcohols

| Compound | CAS Number | Molecular Weight | Est. LogP | Odor Profile | Substantivity (Strip) |

| Phenethyl Alcohol (PEA) | 60-12-8 | 122.16 g/mol | 1.36 | Fresh rose, honey, petal | ~12-24 hours |

| Dimethyl Benzyl Carbinol | 100-86-7 | 150.22 g/mol | 1.90 | Clean floral, muguet, woody | ~36 hours |

| 2-(2,3-Dimethylphenyl)ethanol | 40420-17-5 | 150.22 g/mol | ~2.10 | Spicy rose, green, woody | >48 hours |

(Data synthesized from standard AAA physicochemical profiles[1][2][5])

Experimental Protocols

To ensure scientific integrity and self-validating results, the following protocols are designed with built-in analytical verification steps.

Protocol 1: Substantivity and Evaporation Curve Profiling

Objective: To quantify the temporal odor evolution and substantivity of 2-(2,3-Dimethylphenyl)ethanol on a standardized substrate. Causality: Human olfactory evaluation is subjective; coupling it with GC-MS headspace analysis provides an objective, self-validating metric of the molecule's vapor-phase concentration over time.

-